

A Technical Guide to Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Fmoc-Thr(tBu)-ODHBT	
Cat. No.:	B1631844	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-Thr(tBu)-ODHBT**, a critical reagent in solid-phase peptide synthesis (SPPS). This document details its commercial availability, key technical data, and its application in the synthesis of bioactive peptides, including the antifungal agent cilofungin and diuretic hormone-binding peptides. Experimental protocols and relevant biological signaling pathways are also presented to provide a complete resource for researchers in the field.

Commercial Suppliers and Specifications

Fmoc-Thr(tBu)-ODHBT (Fmoc-O-tert-butyl-L-threonyl-3-hydroxy-1,2,3-benzotriazin-4(3H)-one) is a pre-activated ester of the protected amino acid Fmoc-Thr(tBu)-OH, designed to facilitate efficient peptide bond formation during SPPS. Several commercial suppliers offer this reagent. A summary of key quantitative data from various suppliers is presented in Table 1 for easy comparison.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Appearan ce	Storage Condition s
Various Suppliers	119767- 84-9	С30Н30N4O 6	542.58	≥95% to ≥99%	White to off-white powder	2-8°C, protect from moisture
Specific supplier data can be						
obtained from their websites.						

Table 1: Quantitative Data for Commercially Available Fmoc-Thr(tBu)-ODHBT

Role in Peptide Synthesis

Fmoc-Thr(tBu)-ODHBT is utilized in the widely adopted Fmoc/tBu strategy of solid-phase peptide synthesis. The ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) moiety serves as an activating group, rendering the carboxyl group of the threonine residue highly susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support. This pre-activation strategy offers several advantages, including rapid and efficient coupling reactions, reduced risk of side reactions, and minimized racemization.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-ODHBT

This section provides a detailed methodology for the incorporation of a threonine residue into a peptide sequence using **Fmoc-Thr(tBu)-ODHBT**. This protocol assumes a standard manual or automated SPPS setup.

Materials:



- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-Thr(tBu)-ODHBT
- · Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- · Kaiser test kit

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - o Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - o Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).



- Perform a Kaiser test to confirm the presence of a free primary amine.
- Coupling of Fmoc-Thr(tBu)-ODHBT:
 - Dissolve Fmoc-Thr(tBu)-ODHBT (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF.
 - Add the dissolved **Fmoc-Thr(tBu)-ODHBT** to the resin.
 - Add DIPEA (1.5-3 equivalents) to the reaction vessel.
 - Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
 - Once the coupling is complete, drain the reaction solution.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
- Final Deprotection and Cleavage:
 - After the final coupling step, perform a final Fmoc deprotection as described in step 2.
 - Wash the resin with DMF and DCM, and then dry the resin under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
 - Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the peptide pellet under vacuum.



 Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Experimental Workflow for Fmoc-SPPS

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

Application Highlight: Synthesis of Bioactive Peptides

Fmoc-Thr(tBu)-ODHBT is a key building block for the synthesis of various therapeutic peptides. Two notable examples are cilofungin and diuretic hormone-binding peptides.

Cilofungin and the Inhibition of Fungal β -(1,3)-D-Glucan Synthesis

Cilofungin is a semisynthetic lipopeptide antibiotic that exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action involves the non-competitive inhibition of the enzyme β -(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β -(1,3)-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, cilofungin disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Caption: Mechanism of action of Cilofungin.

Diuretic Hormone-Binding Peptides and Vasopressin Signaling

Fmoc-Thr(tBu)-ODHBT is also used in the synthesis of peptides that can bind to receptors for diuretic hormones, such as vasopressin (also known as antidiuretic hormone, ADH). Vasopressin plays a critical role in regulating water reabsorption in the kidneys by binding to the vasopressin V2 receptor (AVPR2), a G-protein coupled receptor (GPCR). The signaling cascade initiated by this binding ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water permeability and reabsorption.



Caption: Vasopressin V2 receptor signaling pathway.

This technical guide provides a foundational understanding of **Fmoc-Thr(tBu)-ODHBT** for researchers and professionals in drug development and peptide chemistry. The provided data, protocols, and pathway diagrams are intended to facilitate the effective use of this important reagent in the synthesis of novel and impactful peptide-based therapeutics.

 To cite this document: BenchChem. [A Technical Guide to Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631844#commercial-suppliers-of-fmoc-thr-tbuodhbt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com